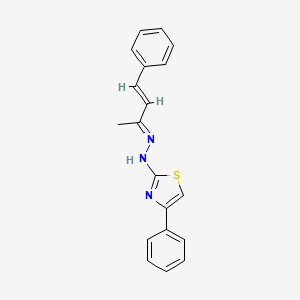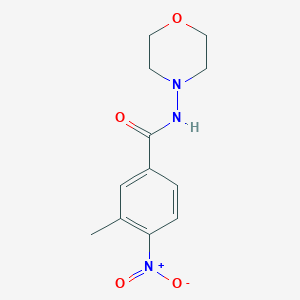
3-methyl-N-4-morpholinyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-4-morpholinyl-4-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNBA is a nitroaromatic compound that has a morpholine ring attached to it. It is a white crystalline powder that is soluble in organic solvents.
作用機序
The mechanism of action of 3-methyl-N-4-morpholinyl-4-nitrobenzamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound binds to the enzyme and prevents it from carrying out its function, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
3-methyl-N-4-morpholinyl-4-nitrobenzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is toxic and must be handled with care. It is also expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 3-methyl-N-4-morpholinyl-4-nitrobenzamide. One area of research is to investigate its potential as a chemotherapeutic agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is to investigate its mechanism of action in more detail. Understanding how this compound interacts with topoisomerase II could lead to the development of more effective cancer treatments. Finally, research is needed to investigate the potential side effects of this compound and its long-term effects on human health.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential application in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, including investigating its potential as a chemotherapeutic agent, understanding its mechanism of action in more detail, and investigating its potential side effects and long-term effects on human health.
合成法
3-methyl-N-4-morpholinyl-4-nitrobenzamide can be synthesized through the reaction of 4-nitrobenzoyl chloride with morpholine in the presence of a base. The reaction takes place at room temperature, and the product is obtained through recrystallization. The yield of the product is around 60%, and the purity can be determined through HPLC analysis.
科学的研究の応用
3-methyl-N-4-morpholinyl-4-nitrobenzamide has been extensively studied for its potential application in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, colon, and lung cancer. It has also been found to be effective against drug-resistant cancer cells.
特性
IUPAC Name |
3-methyl-N-morpholin-4-yl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-9-8-10(2-3-11(9)15(17)18)12(16)13-14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCUXKXLFXTMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

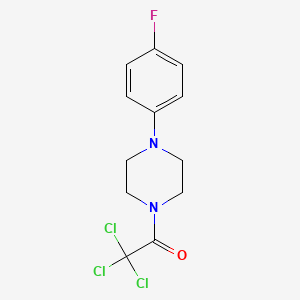
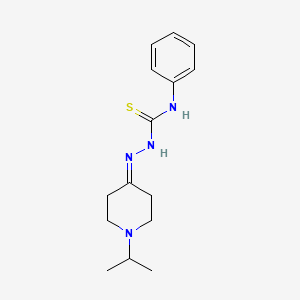

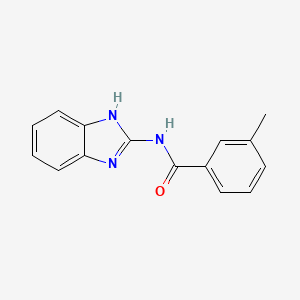
![methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5814606.png)
![1-[3-(5-methyl-2-furyl)acryloyl]indoline](/img/structure/B5814620.png)

![2-{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814641.png)
![ethyl 6-chloro-2-methyl-4-(4-morpholinylacetyl)-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5814647.png)
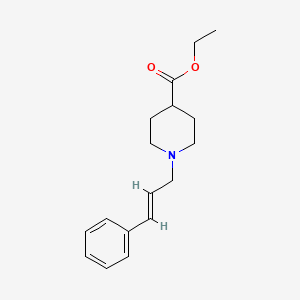

![2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid](/img/structure/B5814697.png)
